molecular formula C11H10O4 B13878819 2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid

2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid

Cat. No.: B13878819
M. Wt: 206.19 g/mol
InChI Key: BUQQKOKRLNMCBN-UHFFFAOYSA-N
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Description

2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic processes to ensure high efficiency and yield. For instance, copper-mediated and palladium-catalyzed coupling reactions are frequently used in the synthesis of complex benzofuran structures .

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid is unique due to its specific structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-(1-oxo-3H-2-benzofuran-5-yl)propanoic acid

InChI

InChI=1S/C11H10O4/c1-6(10(12)13)7-2-3-9-8(4-7)5-15-11(9)14/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

BUQQKOKRLNMCBN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=O)OC2)C(=O)O

Origin of Product

United States

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